

# Technical Support Center: Auroguard in Automated Cell Culture

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## Compound of Interest

Compound Name:	Auroguard
CAS No.:	63448-01-1
Cat. No.:	B12799399

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**Auroguard** is a novel, fully automated cell culture system designed to ensure sterility and optimize cell health for reproducible, high-throughput experiments.

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use the **Auroguard** system.

## Frequently Asked Questions (FAQs)

Q1: What is the primary function of the **Auroguard** system in automated cell culture?

A1: The **Auroguard** system is an integrated platform that automates the entire cell culture workflow, from cell seeding and media changes to real-time monitoring of cell health and confluence. Its primary function is to minimize manual intervention, thereby reducing the risk of contamination and increasing experimental reproducibility.<sup>[1][2]</sup>

Q2: What are the most common sources of contamination in an automated cell culture system like **Auroguard**?

A2: Even in an automated system, contamination can occur. The most common sources include non-sterile consumables (pipette tips, culture flasks), contaminated reagents (media, serum), and airborne particles from the laboratory environment.[3][4] Improper aseptic technique during the initial setup or when replenishing reagents can also introduce contaminants.[4][5]

Q3: How does the **Auroguard** system monitor cell health?

A3: The **Auroguard** system utilizes integrated imaging and sensor technology to continuously monitor key parameters of cell health, including morphology, confluence, and growth rate.[1] AI-driven software analyzes this data in real-time to detect anomalies and flag potential issues before they impact the experiment.[1]

Q4: Can I use my existing cell lines and reagents with the **Auroguard** system?

A4: The **Auroguard** system is designed to be compatible with a wide range of adherent and suspension cell lines. However, it is crucial to follow the manufacturer's recommendations for media and reagent compatibility to ensure optimal performance and prevent chemical contamination.[6]

## Troubleshooting Guides

### Issue 1: Increased Cell Death or Low Viability

If you observe a significant increase in cell death or a decrease in cell viability, consult the following table for potential causes and solutions.

Possible Cause	Suggested Solution
Contamination (Bacterial, Fungal, Mycoplasma)	Immediately quarantine the affected cultures. <sup>[7]</sup> Visually inspect for turbidity or filamentous growth. <sup>[7]</sup> Use a mycoplasma detection kit to test for this common, often invisible contaminant. <sup>[8][9]</sup> If contamination is confirmed, discard the culture and decontaminate the system. <sup>[3][7]</sup>
Incorrect Environmental Conditions	Verify that the temperature, CO <sub>2</sub> , and humidity levels within the Auroguard incubator are set to the optimal parameters for your specific cell line. <sup>[10]</sup> Manually check the incubator settings and use an independent thermometer and CO <sub>2</sub> sensor to confirm accuracy. <sup>[10]</sup>
Reagent Quality Issues	Discard current lots of media, serum, and other reagents and use new, pre-tested lots. <sup>[10]</sup> Ensure all reagents have been stored correctly and have not expired. <sup>[11]</sup>
Cytotoxicity from Consumables	Ensure that all plasticware and consumables used are certified for cell culture and are free of leachables and endotoxins that can be cytotoxic. <sup>[6]</sup>

## Issue 2: Slow Cell Growth or Failure to Reach Confluency

Slow cell proliferation can compromise experimental timelines and results. Refer to the table below for troubleshooting steps.

Possible Cause	Suggested Solution
Sub-optimal Seeding Density	Review and optimize the initial cell seeding concentration for your specific cell line and culture vessel.[12] Too low a density can lead to poor growth, while too high a density can cause premature nutrient depletion.[12]
Nutrient Depletion in Media	Ensure the automated media exchange schedule is appropriate for the cell line's metabolic rate. Increase the frequency of media changes if necessary.[11]
Incorrect Media Formulation	Confirm that the media formulation being used contains all the necessary components for your cell line, such as the correct concentration of glucose and essential amino acids.[11]
Cell Line Senescence	If using a finite cell line, it may have reached its maximum number of passages. Obtain a new, lower-passage stock of the cells.[10]

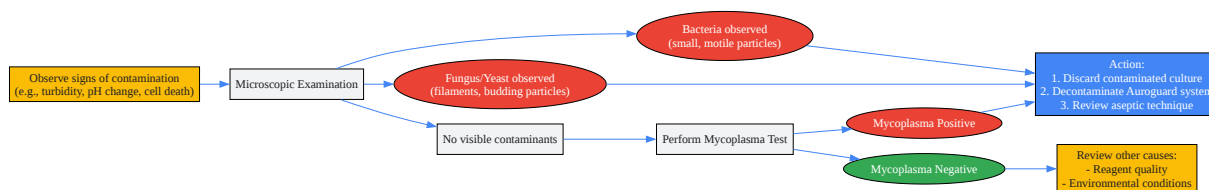
## Issue 3: Inconsistent or Non-Reproducible Experimental Results

A primary advantage of automation is improved reproducibility. If you are experiencing variability between experiments, consider the following.

Possible Cause	Suggested Solution
Variability in Manual Steps	Even in an automated system, initial cell thawing and preparation can introduce variability. Standardize these manual protocols across all users.[2]
Inconsistent Reagent Dispensing	Calibrate the automated liquid handling components of the Auroguard system to ensure precise and accurate dispensing of media and reagents.[2]
Cross-Contamination Between Cell Lines	If running multiple cell lines, ensure that the system's cleaning and sterilization protocols between runs are strictly followed to prevent cross-contamination.[8]
Assay Interference	If performing cell-based assays, be aware that some compounds can interfere with the assay readout, leading to false positives or negatives. [13][14] Perform appropriate counter-screens to identify interfering compounds.[14][15]

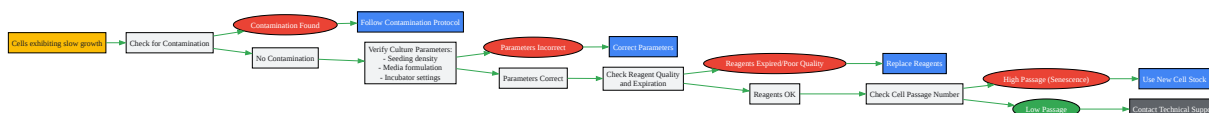
## Visual Troubleshooting Workflows

To further assist in diagnosing and resolving common issues, the following diagrams illustrate logical troubleshooting pathways.



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Caption: Troubleshooting workflow for suspected contamination.



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Caption: Troubleshooting workflow for slow cell growth.

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